Furo[2,3-c]pyridine-2-carbaldehyde: A Validated Scaffold in Clinical-Stage Drug Candidates
The furo[2,3-c]pyridine core scaffold is embedded in PNU-142721, a clinical-stage HIV-1 non-nucleoside reverse transcriptase inhibitor with documented antiviral efficacy [1]. In contrast, the regioisomeric furo[3,2-c]pyridine scaffold is associated with different therapeutic targets, including kinase inhibition, and has not yielded the same clinically validated antiviral profile [2]. This scaffold-level differentiation provides a compelling reason for selecting the [2,3-c] isomer in antiviral drug discovery programs.
| Evidence Dimension | Clinical validation of scaffold in drug candidates |
|---|---|
| Target Compound Data | PNU-142721 (containing furo[2,3-c]pyridine core) advanced as HIV-1 NNRTI |
| Comparator Or Baseline | Furo[3,2-c]pyridine derivatives investigated as kinase inhibitors (RON/MET, B-Raf) |
| Quantified Difference | Qualitative: distinct therapeutic target profiles |
| Conditions | Drug discovery programs / clinical candidates |
Why This Matters
For antiviral drug discovery programs, the furo[2,3-c]pyridine scaffold offers a clinically validated starting point that the [3,2-c] isomer does not.
- [1] Cheng, Y., & Redinbo, M. R. (2011). Activation of the human nuclear xenobiotic receptor PXR by the reverse transcriptase-targeted anti-HIV drug PNU-142721. Protein Science, 20(8), 1407-1416. View Source
- [2] Furo- and Thieno [3,2-c] Pyridines. US Patent Application 20090197864. View Source
